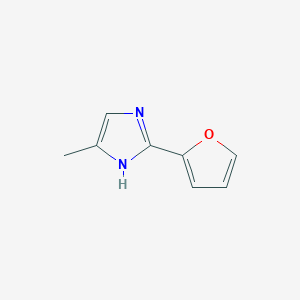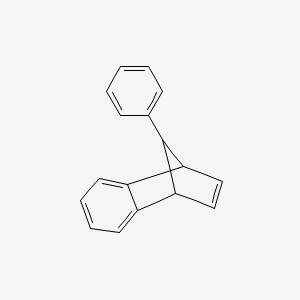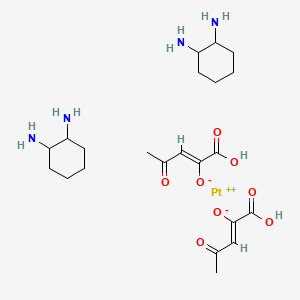
cyclohexane-1,2-diamine;(Z)-1-hydroxy-1,4-dioxopent-2-en-2-olate;platinum(2+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclohexane-1,2-diamine;(Z)-1-hydroxy-1,4-dioxopent-2-en-2-olate;platinum(2+) is a complex compound that combines cyclohexane-1,2-diamine, a platinum(2+) ion, and a (Z)-1-hydroxy-1,4-dioxopent-2-en-2-olate ligand
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexane-1,2-diamine;(Z)-1-hydroxy-1,4-dioxopent-2-en-2-olate;platinum(2+) typically involves the following steps:
Preparation of Cyclohexane-1,2-diamine: Cyclohexane-1,2-diamine can be synthesized through the hydrogenation of o-phenylenediamine or 1,2-dinitrocyclohexane.
Formation of the (Z)-1-hydroxy-1,4-dioxopent-2-en-2-olate Ligand: This ligand can be prepared through the reaction of appropriate precursors under controlled conditions.
Complexation with Platinum(2+): The final step involves the reaction of cyclohexane-1,2-diamine and the (Z)-1-hydroxy-1,4-dioxopent-2-en-2-olate ligand with a platinum(2+) salt, such as platinum(II) chloride, under suitable conditions to form the desired complex.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow processes and the use of catalysts to enhance reaction rates and selectivity.
化学反应分析
Types of Reactions
Cyclohexane-1,2-diamine;(Z)-1-hydroxy-1,4-dioxopent-2-en-2-olate;platinum(2+) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of platinum.
Reduction: Reduction reactions can convert the platinum(2+) ion to platinum(0) or other lower oxidation states.
Substitution: Ligand substitution reactions can occur, where the (Z)-1-hydroxy-1,4-dioxopent-2-en-2-olate ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Ligand exchange can be facilitated by using other ligands like phosphines or amines under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of platinum, while reduction can produce platinum metal or lower oxidation state complexes.
科学研究应用
Cyclohexane-1,2-diamine;(Z)-1-hydroxy-1,4-dioxopent-2-en-2-olate;platinum(2+) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Medicine: Platinum-based compounds are well-known for their use in chemotherapy.
作用机制
The mechanism of action of cyclohexane-1,2-diamine;(Z)-1-hydroxy-1,4-dioxopent-2-en-2-olate;platinum(2+) involves its interaction with molecular targets through coordination chemistry. The platinum(2+) ion can form coordination bonds with various ligands, leading to changes in the electronic structure and reactivity of the compound. This can result in catalytic activity, biological interactions, or therapeutic effects .
相似化合物的比较
Similar Compounds
trans-N,N′-Bis(9-phenyl-9-xanthenyl)cyclohexane-1,2-diamine: This compound has similar structural features but different ligands, leading to distinct properties and applications.
Antimicrobially Active Zn(II) Complexes of Reduced Schiff Bases: These complexes share the cyclohexane-1,2-diamine backbone but differ in the metal ion and ligands used.
Uniqueness
Cyclohexane-1,2-diamine;(Z)-1-hydroxy-1,4-dioxopent-2-en-2-olate;platinum(2+) is unique due to the combination of its ligands and the platinum(2+) ion
属性
分子式 |
C22H38N4O8Pt |
|---|---|
分子量 |
681.6 g/mol |
IUPAC 名称 |
cyclohexane-1,2-diamine;(Z)-1-hydroxy-1,4-dioxopent-2-en-2-olate;platinum(2+) |
InChI |
InChI=1S/2C6H14N2.2C5H6O4.Pt/c2*7-5-3-1-2-4-6(5)8;2*1-3(6)2-4(7)5(8)9;/h2*5-6H,1-4,7-8H2;2*2,7H,1H3,(H,8,9);/q;;;;+2/p-2/b;;2*4-2-; |
InChI 键 |
QMFRADVTACEOAH-LDKUQIJSSA-L |
手性 SMILES |
CC(=O)/C=C(\[O-])/C(=O)O.CC(=O)/C=C(\[O-])/C(=O)O.C1CC(C(CC1)N)N.C1CC(C(CC1)N)N.[Pt+2] |
规范 SMILES |
CC(=O)C=C(C(=O)O)[O-].CC(=O)C=C(C(=O)O)[O-].C1CCC(C(C1)N)N.C1CCC(C(C1)N)N.[Pt+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(E)-[3-(1,3-benzoxazol-2-ylsulfanylmethyl)-4-methoxyphenyl]methylideneamino]-4-[[2-(4-chloro-3,5-dimethylphenoxy)acetyl]amino]benzamide](/img/structure/B13815561.png)


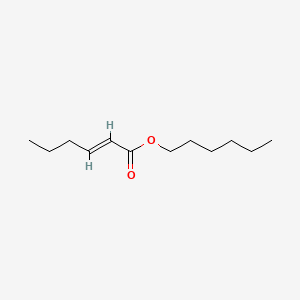
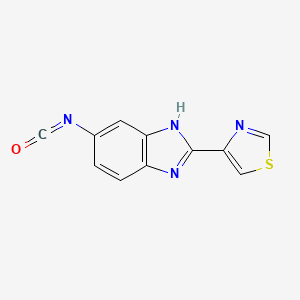
![[4-(1H-Imidazol-2-YL)-phenyl]-dimethyl-amine](/img/structure/B13815588.png)
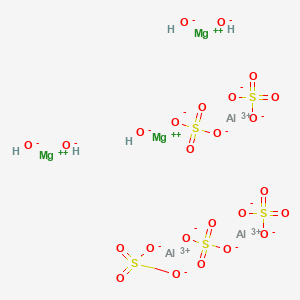
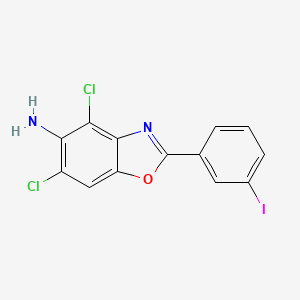
![4-[5-Chloro-2-[2-[[5-chloro-3-(4-sulfobutyl)-1,3-benzothiazol-2-ylidene]methyl]but-1-enyl]-1,3-benzothiazol-3-ium-3-yl]butane-1-sulfonate](/img/structure/B13815608.png)
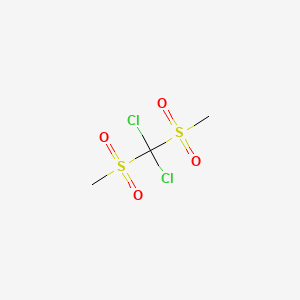

![2-(benzylamino)-N-[4-[4-[[2-(benzylamino)acetyl]amino]phenyl]sulfonylphenyl]acetamide](/img/structure/B13815628.png)
